2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

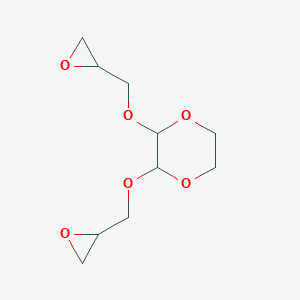

2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane, also known as DGEBA, is a commonly used epoxy resin in scientific research. It is a clear, viscous liquid that is widely used in the fields of chemistry, materials science, and engineering. DGEBA has a wide range of applications due to its excellent mechanical properties, chemical resistance, and adhesion to various substrates.

Mechanism Of Action

The mechanism of action of 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane is based on the reaction of the epoxy groups with various functional groups, such as amines, acids, and alcohols. This reaction results in the formation of a covalent bond between the epoxy group and the functional group, leading to the formation of a highly cross-linked polymer network.

Biochemical And Physiological Effects

2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane is not intended for use in biological systems and has not been studied for its biochemical or physiological effects. Therefore, it is important to handle 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane with caution and follow appropriate safety procedures.

Advantages And Limitations For Lab Experiments

2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane has several advantages for use in laboratory experiments. It is a versatile material that can be easily synthesized and modified to suit specific research needs. 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials also exhibit excellent mechanical, thermal, and electrical properties, making them suitable for a wide range of applications.

However, there are also limitations to the use of 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane in laboratory experiments. It is a highly viscous liquid that can be difficult to handle and process. 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials also tend to be brittle and can exhibit poor impact resistance.

Future Directions

There are several future directions for research on 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials. One area of interest is the development of new synthesis methods that can produce 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials with improved properties. Another area of interest is the study of the mechanical and thermal properties of 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials under different conditions, such as varying temperatures and pressures. Additionally, there is potential for the use of 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials in biomedical applications, such as drug delivery and tissue engineering.

Synthesis Methods

2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane is typically synthesized by the reaction of epichlorohydrin and bisphenol A in the presence of a catalyst. This process results in the formation of a highly cross-linked polymer that is insoluble in most solvents. The reaction is carried out under controlled conditions to ensure the desired molecular weight and degree of cross-linking.

Scientific Research Applications

2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane is widely used in scientific research as a starting material for the synthesis of various polymers and composites. It is also used as a coating material for various substrates, such as metals, ceramics, and plastics. 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials have been extensively studied for their mechanical, thermal, and electrical properties.

properties

CAS RN |

10043-09-1 |

|---|---|

Product Name |

2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane |

Molecular Formula |

C10H16O4 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane |

InChI |

InChI=1S/C10H16O6/c1-2-12-10(16-6-8-4-14-8)9(11-1)15-5-7-3-13-7/h7-10H,1-6H2 |

InChI Key |

JULKRYOAFFXCDV-UHFFFAOYSA-N |

SMILES |

C1COC(C(O1)OCC2CO2)OCC3CO3 |

Canonical SMILES |

C1COC(C(O1)OCC2CO2)OCC3CO3 |

synonyms |

2,3-Bis(oxiranylmethyl)-1,4-dioxane |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)

![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)

![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)

![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)